1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Cysteine Protease Inhibition Cathepsin S/K/B Selectivity Medicinal Chemistry

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride (CAS 842169-72-6) is a halogenated aromatic amine hydrochloride salt with the molecular formula C8H8BrClF3N and a molecular weight of 290.51 g/mol. The compound features a 4-bromophenyl substituent and a trifluoromethyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing aqueous solubility and handling stability.

Molecular Formula C8H8BrClF3N
Molecular Weight 290.51 g/mol
CAS No. 842169-72-6
Cat. No. B1390609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
CAS842169-72-6
Molecular FormulaC8H8BrClF3N
Molecular Weight290.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl
InChIInChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
InChIKeyXESDERGPILUSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

842169-72-6 | 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride – Procurement-Grade Fluorinated Arylamine Intermediate


1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride (CAS 842169-72-6) is a halogenated aromatic amine hydrochloride salt with the molecular formula C8H8BrClF3N and a molecular weight of 290.51 g/mol . The compound features a 4-bromophenyl substituent and a trifluoromethyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing aqueous solubility and handling stability . This compound serves as a versatile building block in medicinal chemistry, particularly as a precursor to cysteine protease inhibitors and other fluorinated pharmaceutical candidates .

842169-72-6 | Why In-Class Fluorinated Arylamines Are Not Interchangeable for Research and Scale-Up


Fluorinated arylamines bearing both a bromophenyl moiety and a trifluoromethyl group are not functionally interchangeable despite superficial structural similarities. The para-bromine substitution pattern in this compound dictates regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group confers distinct lipophilicity and metabolic stability profiles that vary substantially with substitution position . Furthermore, racemic mixtures versus enantiopure forms exhibit markedly different biological activities, as demonstrated by the stereospecific inhibition of cysteine proteases by (S)-configured derivatives [1]. Generic substitution without verifying stereochemical configuration, bromine position, or salt form can lead to failed synthetic outcomes, altered pharmacological profiles, or irreproducible biological data .

842169-72-6 | Comparative Quantitative Evidence for Procurement Decision Support


842169-72-6 vs. Chiral Analogs: Enantioselective Cathepsin Inhibition Activity Comparison

The (S)-configured derivative of this compound, when incorporated into a peptidomimetic scaffold, demonstrates potent and selective inhibition of cathepsin S (IC50 = 54 nM) while exhibiting markedly reduced activity against cathepsin B (IC50 = 2,990 nM), representing a >55-fold selectivity window [1]. In contrast, the racemic mixture (containing both enantiomers) would dilute this selectivity due to the likely different binding modes of the (R)-enantiomer, which has not been demonstrated to possess comparable inhibitory activity in the same assay system .

Cysteine Protease Inhibition Cathepsin S/K/B Selectivity Medicinal Chemistry

842169-72-6 vs. S-Enantiomer (CAS 336105-43-2): LogP and Physicochemical Property Divergence

The racemic hydrochloride salt (842169-72-6) exhibits a calculated LogP of 4.5135, which differs from the consensus LogP values reported for the pure (S)-enantiomer hydrochloride (CAS 336105-43-2), which range from 2.87 (SILICOS-IT) to 4.75 (WLogP) across different computational models [1]. This variation in predicted lipophilicity can influence formulation behavior, membrane permeability, and chromatographic retention time. The (S)-enantiomer additionally carries a predicted high gastrointestinal absorption classification and is not a P-glycoprotein substrate, whereas the racemic mixture's ADME profile has not been equivalently characterized .

ADME Prediction Lipophilicity Drug-Likeness

842169-72-6 vs. Non-Fluorinated Analogs: Trifluoromethyl Group Enhances Metabolic Stability

The presence of the trifluoromethyl (-CF3) group in 1-(4-bromophenyl)-2,2,2-trifluoroethanamine hydrochloride confers enhanced metabolic stability and increased lipophilicity compared to non-fluorinated aryl ethylamine analogs . In medicinal chemistry, the -CF3 group is a well-established bioisostere that resists oxidative metabolism by cytochrome P450 enzymes, thereby prolonging half-life and reducing clearance in vivo [1]. This class-level advantage is critical when the compound serves as a scaffold for lead optimization programs targeting chronic disease indications where sustained target engagement is required.

Metabolic Stability Fluorine Chemistry Drug Design

842169-72-6 vs. Ortho-/Meta-Bromo Analogs: Para-Substitution Directs Cross-Coupling Regioselectivity

The para-bromine substitution on the phenyl ring of 842169-72-6 is specifically positioned to enable predictable and high-yield Suzuki-Miyaura cross-coupling reactions at the 4-position . In contrast, ortho- or meta-bromo analogs (e.g., 1-(2-bromophenyl)-2,2,2-trifluoroethanamine or 1-(3-bromophenyl) analogs) exhibit altered steric and electronic environments that affect oxidative addition rates with palladium catalysts and can lead to different coupling efficiencies or unwanted side products [1]. The para-bromine geometry also facilitates downstream structure-activity relationship (SAR) studies by maintaining a consistent vector for aryl extension.

Suzuki-Miyaura Coupling Regioselectivity Palladium Catalysis

842169-72-6 as Odanacatib Precursor: Validated Synthetic Route vs. Alternative Cathepsin K Inhibitor Scaffolds

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride serves as a validated precursor in the synthesis of Odanacatib, a selective cathepsin K inhibitor that advanced to Phase III clinical trials for osteoporosis treatment . The compound's stereochemical configuration at the α-carbon is critical for the biological activity of the final inhibitor, with the (S)-enantiomer-derived scaffold demonstrating cathepsin K inhibition at IC50 = 0.8 nM in rabbit enzyme assays [1]. Alternative cathepsin K inhibitor scaffolds lacking this trifluoroethylamine moiety have shown different selectivity profiles and pharmacokinetic properties, making this specific building block essential for replicating Odanacatib's pharmacological profile .

Odanacatib Synthesis Cathepsin K Inhibition Osteoporosis

842169-72-6 Purity Benchmarking: 95%+ HPLC/NMR-Verified vs. Uncertified Batches

Commercially available 842169-72-6 is supplied with batch-specific analytical verification including HPLC, NMR, and GC documentation confirming ≥95% purity . This contrasts with uncertified or research-grade-only batches from secondary sources that may lack comprehensive quality assurance documentation. The hydrochloride salt form provides enhanced stability during storage at 2-8°C compared to the free base (CAS 843608-46-8), which lacks the salt-stabilized amine moiety and has limited commercial availability with documented purity [1].

Quality Control Analytical Verification Procurement Specification

842169-72-6 | Validated Research Applications Derived from Comparative Evidence


Synthesis of Cathepsin K Inhibitors (Odanacatib and Structural Analogs)

Based on direct evidence that the (S)-configured derivative of 842169-72-6 yields cathepsin K inhibitors with IC50 = 0.8 nM and >67-fold selectivity over cathepsin S, this compound is the preferred starting material for laboratories synthesizing Odanacatib or developing next-generation cathepsin K inhibitors for osteoporosis research [1]. The para-bromine handle enables diversification via Suzuki-Miyaura coupling to explore SAR around the P3 aryl moiety, while the trifluoromethyl group contributes metabolic stability essential for in vivo studies .

Enantioselective Cysteine Protease Inhibitor Library Synthesis

The compound's established role as a chiral scaffold for selective cathepsin S inhibition (IC50 = 54 nM) with a >55-fold selectivity window over cathepsin B makes it suitable for constructing focused libraries targeting cysteine proteases implicated in antigen presentation, autoimmune disorders, and cancer [1]. Researchers requiring reproducible stereochemical outcomes should procure either the racemate (842169-72-6) for initial screening or the enantiopure (S)-form (CAS 336105-43-2) for lead optimization, as the activity differential between forms is substantial .

Fluorinated Building Block for ADME-Optimized Lead Compounds

With a calculated LogP of 4.51 and the established class-level benefit of -CF3-mediated metabolic stabilization, 842169-72-6 is well-suited for medicinal chemistry programs requiring enhanced lipophilicity and oxidative metabolic resistance [1]. The high predicted gastrointestinal absorption and absence of P-gp substrate liability in the (S)-enantiomer suggest this scaffold is appropriate for developing orally bioavailable candidates, provided the appropriate stereochemical form is selected .

Suzuki-Miyaura Diversification for Parallel SAR Exploration

The para-bromine substitution enables predictable and efficient palladium-catalyzed cross-coupling with aryl boronic acids, allowing systematic exploration of the P3 aryl pocket in protease inhibitors [1]. This regiochemical advantage over ortho- or meta-bromo analogs reduces synthetic troubleshooting and ensures consistent coupling yields across parallel library synthesis efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.